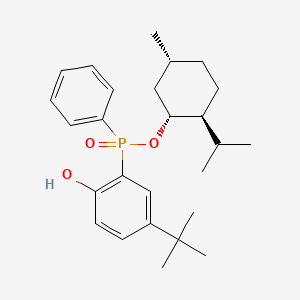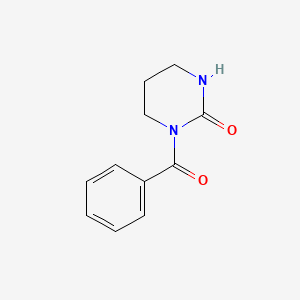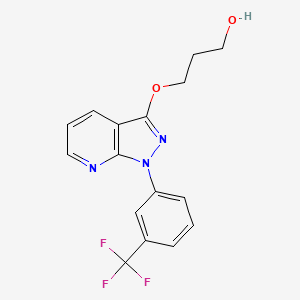
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate is a complex organophosphorus compound It is characterized by its unique stereochemistry and the presence of both cyclohexyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate typically involves the reaction of a cyclohexyl derivative with a phenylphosphinate precursor. One common method includes the use of a Grignard reagent to introduce the isopropyl and methyl groups onto the cyclohexyl ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate is used as a chiral ligand in asymmetric catalysis. Its unique stereochemistry allows for the selective formation of enantiomerically pure products .
Biology and Medicine
It may also be used in the development of new pharmaceuticals targeting specific enzymes or receptors .
Industry
In materials science, this compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics .
Mécanisme D'action
The mechanism by which (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, coordinating to a metal center and facilitating the selective formation of products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylphosphinic acid
- Cyclohexylphosphinic acid
- tert-Butylphenylphosphinic acid
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate is unique due to its specific stereochemistry and the combination of cyclohexyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science .
Propriétés
Formule moléculaire |
C26H37O3P |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
4-tert-butyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol |
InChI |
InChI=1S/C26H37O3P/c1-18(2)22-14-12-19(3)16-24(22)29-30(28,21-10-8-7-9-11-21)25-17-20(26(4,5)6)13-15-23(25)27/h7-11,13,15,17-19,22,24,27H,12,14,16H2,1-6H3/t19-,22+,24-,30?/m1/s1 |
Clé InChI |
SZHGBTYKLHYKIV-NPWMSVMUSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)C(C)(C)C)O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)C(C)(C)C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-](/img/structure/B15211585.png)

![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)


![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)
![1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B15211629.png)


![1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone](/img/structure/B15211641.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B15211643.png)

![2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B15211668.png)
